(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride
Description
“(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride” is a secondary amine compound featuring a pyrrolidine core substituted with a benzyl group bearing a fluorine atom at the para position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications. Its molecular structure combines a rigid pyrrolidine ring with a fluorinated aromatic moiety, which may influence receptor binding and pharmacokinetic properties. Synonyms for this compound include (4-Fluorophenyl)methylamine hydrochloride and SBB075345, as noted in supplier databases and patent literature .
Key physicochemical properties (inferred from analogs and synthesis protocols):
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h3-6,12,14-15H,1-2,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOOIGKKQOKRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNCC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-71-8 | |
| Record name | 2-Pyrrolidinemethanamine, N-[(4-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride typically involves the reaction of 4-fluorobenzylamine with pyrrolidine under specific conditions. One common method involves the use of N-(4-fluorobenzyl)phthalimide as a starting material. This compound is reacted with hydrazine hydrate in ethanol, followed by the addition of hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an amine.
Scientific Research Applications
(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Medicine: It is investigated for its potential use in the treatment of various medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally related to several analogs, which differ in substituents, ring systems, or halogenation patterns. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Ring System Impact: Pyrrolidine analogs (e.g., the target compound) exhibit greater conformational rigidity compared to linear amines like N-(4-Fluorobenzyl)-1-butanamine hydrochloride. This rigidity may enhance binding to targets like GPCRs or monoamine transporters .
Substituent Effects: Fluorine at the benzyl para position (common across analogs) improves metabolic stability and membrane permeability compared to non-halogenated analogs . Chlorine or methoxy substituents (e.g., in dichlorobenzyl or methoxyphenyl derivatives) modulate electronic properties and lipophilicity, impacting solubility and target affinity .
Secondary amines with cyclic structures (pyrrolidine/piperidine) are prevalent in CNS-active drugs, suggesting the target compound may share similar applications .
Biological Activity
(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H18ClFN2
- CAS Number : 1289387-71-8
- Molecular Weight : 232.74 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with pyrrolidine. A common method includes using N-(4-fluorobenzyl)phthalimide as a precursor, followed by hydrazine hydrate in ethanol and subsequent hydrochloric acid treatment to yield the hydrochloride salt.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including receptors and enzymes. The presence of the fluorine atom enhances binding affinity and selectivity, which may modulate various biological pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the context of neurological disorders and as an anti-mycobacterial agent. The following table summarizes key findings related to its biological activity:
Case Studies
- Anti-tuberculosis Activity : A study reported that derivatives of this compound showed significant inhibition of M. tuberculosis growth, with IC50 values ranging from 0.2 to 1.5 µg/mL. These compounds were noted for their low hERG liability, indicating a favorable safety profile .
- Cholinesterase Inhibition : Another investigation highlighted the compound's potential as a cholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase activity at low micromolar concentrations .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound derivatives exhibited cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism involved apoptosis induction through dose-dependent pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
